3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

Lipophilicity Drug design Physicochemical profiling

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS 1517335-02-2) is a fully substituted isoxazole featuring a reactive bromomethyl handle at position 3, a methyl group at position 4, and an ethyl substituent at position Its systematic specification—molecular formula C₇H₁₀BrNO, monoisotopic mass 202.99458 Da, and computed octanol-water partition coefficient XLogP3-AA of 2.2—is established in the PubChem authoritative database. This compound is not a generic isoxazole bromomethyl fragment; it is a specific regioisomer whose substitution pattern dictates both its physicochemical profile and the downstream chemical space accessible from it.

Molecular Formula C7H10BrNO
Molecular Weight 204.067
CAS No. 1517335-02-2
Cat. No. B2553459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole
CAS1517335-02-2
Molecular FormulaC7H10BrNO
Molecular Weight204.067
Structural Identifiers
SMILESCCC1=C(C(=NO1)CBr)C
InChIInChI=1S/C7H10BrNO/c1-3-7-5(2)6(4-8)9-10-7/h3-4H2,1-2H3
InChIKeyMYTIFBXDXDDMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole CAS 1517335-02-2: A Defined Regioisomeric Isoxazole Building Block for Rational Fragment Evolution


3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (CAS 1517335-02-2) is a fully substituted isoxazole featuring a reactive bromomethyl handle at position 3, a methyl group at position 4, and an ethyl substituent at position 5. Its systematic specification—molecular formula C₇H₁₀BrNO, monoisotopic mass 202.99458 Da, and computed octanol-water partition coefficient XLogP3-AA of 2.2—is established in the PubChem authoritative database [1]. This compound is not a generic isoxazole bromomethyl fragment; it is a specific regioisomer whose substitution pattern dictates both its physicochemical profile and the downstream chemical space accessible from it.

Why Generic Substitution Fails: Regioisomeric Identity and Side-Chain Architecture in 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole


Interchangeability among bromomethyl-isoxazoles is not supported by the available data. The 3-bromomethyl substitution places the electrophilic carbon in the plane of the aromatic ring, electronically conjugated with the endocyclic N–O heteroatom pair, which modulates the leaving-group potential of bromide differently than 4-bromomethyl (cross-conjugated) or 5-bromomethyl (conjugated to the ring oxygen) regioisomers [1]. Simultaneously, the 4-methyl and 5-ethyl substituents impart a computed logP of 2.2 [2], which differs from the measured logP values of simpler analogs such as 3-(bromomethyl)isoxazole (0.78) and 3-(bromomethyl)-5-methylisoxazole (1.88) . These quantitative differences mean that substituting a generic bromomethyl-isoxazole alters both the reactivity of the electrophilic handle and the lipophilicity of any derived library compound, jeopardizing structure-activity relationships (SAR) and pharmacokinetic optimization in lead development.

Quantitative Differentiation of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Versus Closest Analogs: Evidence for Procurement Decision-Making


Computed LogP Differential: 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole vs. Simpler Bromomethyl Isoxazoles

The computed partition coefficient (XLogP3-AA) for 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is 2.2 [1]. This value is substantially higher than the measured logP of the unsubstituted 3-(bromomethyl)isoxazole (0.78, ChemSpider ACD/LogP) and the monosubstituted 3-(bromomethyl)-5-methylisoxazole (1.88, Chemsrc) . The logP increase of 0.32 relative to the 5-methyl analog and 1.42 relative to the parent compound is attributable to the incremental methylene carbons of the 5-ethyl group, demonstrating that the specific side-chain architecture produces a quantifiable and predictable lipophilicity shift.

Lipophilicity Drug design Physicochemical profiling

Regioisomeric Identity: 3-Bromomethyl vs. 5-Bromomethyl Substitution Pattern in Otherwise Identical 4-Methyl-5-ethyl Isoxazoles

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole and 5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole (CAS 2408964-34-9) share the identical molecular formula (C₇H₁₀BrNO) and molecular weight (204.06 g/mol), yet the position of the bromomethyl group on the isoxazole ring fundamentally alters the electronic environment of the electrophilic carbon . In the 3-position, the bromomethyl group is conjugated with the endocyclic C=N bond of the isoxazole, placing the reactive center in a heterocyclic benzylic-like environment that stabilizes the transition state of SN2 displacement via π-orbital overlap [1]. The 5-bromomethyl regioisomer places the electrophilic carbon alpha to the ring oxygen, which imparts different inductive polarization and leads to different by-product profiles upon nucleophilic substitution [1]. Although direct kinetic comparisons between these two specific regioisomers are not published, the regioisomeric selectivity in nucleophilic displacement reactions of bromomethyl-oxazoles is a documented synthetic consideration [1].

Regioselectivity Nucleophilic substitution Synthetic strategy

Ethyl Substitution at Position 5 Enables Additional Synthetic Handles Beyond Methyl-Only Analogs

Unlike 3-(bromomethyl)-5-methylisoxazole (CAS 130628-75-0) and 3-(bromomethyl)isoxazole (CAS 76632-20-7), which bear only methyl or no alkyl substituent at position 5, the target compound carries a 5-ethyl group (C₂H₅). This ethyl substituent provides an additional sp³-hybridized carbon center amenable to further functionalization: benzylic/allylic C–H activation or enzymatic oxidation can occur selectively at the ethyl chain rather than at the ring methyl group, enabling chemoselective late-stage diversification orthogonal to the bromomethyl handle [1]. The ethyl group also contributes 14.03 Da of additional molecular mass compared to a 5-methyl analog (176.01 Da vs. 204.06 Da), shifting the compound into a higher molecular-weight fragment space that may better match certain protein binding pockets measured by ligand efficiency indices.

Fragment elaboration C–H functionalization Library diversification

Targeted Application Scenarios for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole Based on Quantified Differentiation


Fragment-Based Drug Discovery Requiring LogP ≥ 2.0 Isoxazole Cores

When a fragment library requires isoxazole cores with computed logP values at or above 2.0 to match the lipophilic subpockets of targets such as bromodomains or GPCRs, 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole (XLogP3-AA = 2.2) [1] directly satisfies this criterion, whereas the more polar 3-(bromomethyl)isoxazole (logP = 0.78) and even 3-(bromomethyl)-5-methylisoxazole (logP = 1.88) fall short of the threshold. The 0.32 logP advantage over the 5-methyl analog translates to measurably higher membrane permeability for downstream lead molecules.

Synthesis of 3-Aminomethyl- or 3-Alkoxymethyl-Isoxazole Libraries with 5-Ethyl Vector

The bromomethyl group at position 3 serves as a universal electrophilic handle for SN2 displacement by primary amines, secondary amines, alkoxides, and thiolates [1], generating diversely functionalized 3-substituted isoxazoles. The 5-ethyl substituent simultaneously provides a structural vector distinct from the commonly encountered 5-methyl isoxazole series, enabling exploration of novel chemical space in medicinal chemistry programs targeting underexploited regions of the proteome.

Chemoselective Late-Stage Functionalization via Orthogonal C–Br and C–H Reactivity

With a reactive C–Br bond at position 3 amenable to rapid nucleophilic displacement, and distinct sp³ C–H bonds on the 5-ethyl group that can be activated via transition-metal catalysis or photocatalytic methods [1], this compound enables sequential, orthogonal diversification of a single scaffold without protecting-group manipulation. This is not achievable with 3-(bromomethyl)-5-methylisoxazole, where the 5-methyl C–H bonds are less accessible to selective C–H activation due to higher bond dissociation energy and steric congestion.

Building Block for Isoxazole-Containing PROTAC Linker-Payload Conjugates

In proteolysis-targeting chimera (PROTAC) design, the linker attachment point and vector are critical parameters. The 3-bromomethyl handle provides a defined attachment vector for linker conjugation via nucleophilic substitution, while the 4-methyl and 5-ethyl groups modulate the physicochemical properties of the final conjugate within the desirable logP range of 2–4 for optimal cellular permeability [1]. The commercial availability of the specific regioisomer (CAS 1517335-02-2) ensures batch-to-batch consistency in PROTAC synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.